(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraene

Eicosanoid Research Cell Signaling Inflammation Models

(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraene, commonly known as arachidonic acid (AA), is a 20-carbon polyunsaturated omega-6 fatty acid (20:4(ω-6)) characterized by four cis double bonds at positions 5, 8, 11, and 14. It is a critical constituent of cell membrane phospholipids and serves as the primary substrate for cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 enzymes, yielding a vast array of bioactive eicosanoids including prostaglandins, thromboxanes, and leukotrienes.

Molecular Formula C20H34
Molecular Weight 274.5 g/mol
Cat. No. B1258197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraene
Molecular FormulaC20H34
Molecular Weight274.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC
InChIInChI=1S/C20H34/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h9,11-12,14-15,17-18,20H,3-8,10,13,16,19H2,1-2H3/b11-9-,14-12-,17-15-,20-18-
InChIKeyGATCEMOYCMSXRC-BSEOOTKBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraene (Arachidonic Acid): Essential Omega-6 PUFA for Eicosanoid Research and Cell Signaling Studies


(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraene, commonly known as arachidonic acid (AA), is a 20-carbon polyunsaturated omega-6 fatty acid (20:4(ω-6)) characterized by four cis double bonds at positions 5, 8, 11, and 14 [1]. It is a critical constituent of cell membrane phospholipids and serves as the primary substrate for cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 enzymes, yielding a vast array of bioactive eicosanoids including prostaglandins, thromboxanes, and leukotrienes [2]. Commercially, AA is available from non-animal sources at purities typically ranging from ≥95% to ≥99% (GC), with a molecular weight of 304.47 g/mol and a density of 0.922 g/mL at 25 °C . Its instability, necessitating storage at -20°C under inert gas due to spontaneous peroxidation, is a key consideration for procurement and handling .

Eicosanoid pathway substrate for COX, LOX, and CYP450 assays
Peroxide-free grade recommended to limit spontaneous oxidation artifacts
Storage at -20°C under inert gas; review lot-specific stability

Why (5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraene Cannot Be Replaced by Generic Omega-3 or Omega-6 Fatty Acids


Generic substitution of (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraene (arachidonic acid, AA) with other polyunsaturated fatty acids (PUFAs) like eicosapentaenoic acid (EPA) or docosahexaenoic acid (DHA) is scientifically unsound due to profound differences in their metabolic fates and biological activities. In murine epidermal cells, AA was released from membrane phospholipids at a significantly higher rate than EPA upon cellular stimulation, and it supported DNA synthesis to a greater extent [1]. Furthermore, AA and EPA are not equivalent substrates for COX and LOX enzymes in rat mesangial cells, leading to distinct eicosanoid profiles [2]. At the cellular level, AA incorporation into cardiomyocyte membranes uniquely decreases cholesterol biosynthesis by 2.7-fold compared to DHA, demonstrating divergent effects on lipid homeostasis [3]. The precise double bond geometry (all cis) and position (5,8,11,14) of AA are essential for its interaction with key enzymes like arachidonoyl-CoA synthetase, which exhibits strict structural requirements not met by chain-length analogs or positional isomers [4]. Thus, experimental outcomes and industrial processes reliant on AA's specific biochemistry cannot be achieved with alternative PUFAs.

EPA or DHA cannot replace AA in eicosanoid pathways

COX and LOX substrate specificity leads to distinct prostaglandin and leukotriene profiles; experimental outcomes may shift.

Chain-length and double-bond geometry alter enzyme kinetics

Arachidonoyl-CoA synthetase shows strict structural requirements; positional isomers and chain-length analogs may exhibit different Vmax.

Oxidative lability differs from less unsaturated PUFAs

AA oxidizes faster than linolenic acid; handling and storage protocols are not interchangeable with more stable fatty acids.

(5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraene: Quantitative Differentiation from Analogs and Comparators


Differential Membrane Release and DNA Synthesis Activity of Arachidonic Acid vs. Eicosapentaenoic Acid in Epidermal Cells

In a direct comparative study using murine epidermal cells, (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraene (AA) demonstrated significantly higher biological activity compared to its omega-3 analog, eicosapentaenoic acid (EPA). Upon stimulation with the tumor promoter TPA, the release of AA from membrane phospholipids was significantly higher than that of EPA [1]. Crucially, TPA-induced ornithine decarboxylase (ODC) activity was significantly higher in AA-treated cultures, and AA supported DNA synthesis to a greater extent than EPA, either alone or in the presence of TPA [1].

Membrane release & DNA synthesis
Head-to-head
AA release and DNA synthesis significantly higher than EPA
Supports AA-specific signaling and proliferative response context
Mouse epidermal cells, TPA stimulation
Eicosanoid Research Cell Signaling Inflammation Models

Contrasting Effects on Endothelial Nitric Oxide Bioavailability: Arachidonic Acid vs. EPA and DHA

A head-to-head comparison in human umbilical vein endothelial cells (HUVECs) revealed that (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraene (AA) had no significant effect on nitric oxide (NO) release, in stark contrast to EPA. While EPA treatment caused an 18% increase in NO release (p < 0.001) and a 13% reduction in peroxynitrite (p < 0.05), AA did not affect either parameter [1]. This lack of effect on endothelial NO bioavailability is a key differentiator.

Endothelial NO bioavailability
Head-to-head
AA: no effect on NO; EPA: +18% NO release; DHA: +12%
AA serves as neutral baseline for vascular NO studies
HUVECs, 10 µM, 48 h pretreatment
Cardiovascular Research Endothelial Function Nitric Oxide Signaling

Differential Substrate Specificity and Inhibition of Arachidonoyl-CoA Synthetase by Fatty Acid Analogs

The enzyme arachidonoyl-CoA synthetase from human platelet membranes exhibits high specificity for (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraene (AA). The chain-length specificity for Δ8,11,14 trienoic fatty acids follows the order C19 > C18 = C20 (AA) ≫ C21 > C22 [1]. Importantly, while AA and its positional isomer 20:4(6,9,12,15) had similar Ki values, the Vmax for AA was greater than that for the isomer, indicating a kinetic advantage [1].

Acyl-CoA synthetase kinetics
Head-to-head
Vmax(AA) > Vmax(20:4 isomer); chain-length rank C19 > C18 = C20 >> C21 > C22
Structural specificity directly influences enzyme kinetics
Human platelet membrane enzyme
Lipid Metabolism Enzymology CoA Synthetase Assays

Comparative Oxidative Stability of Arachidonic Acid Relative to Other PUFAs

The relative oxidative stability of (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraene (AA) was compared to other polyunsaturated fatty acids under accelerated conditions. In air at 90°C, AA oxidized considerably faster than linolenic acid (LNA) [1]. This high susceptibility to oxidation is a direct consequence of its four double bonds and dictates specific handling and storage requirements.

Oxidative stability ranking
Head-to-head
AA oxidized faster than LNA; ranking: CLA ≈ DHA > AA > LNA
Oxidation susceptibility differentiates handling requirements
Accelerated test, 90°C in air
Lipid Stability Formulation Oxidation Studies

Impact of Hydroxylation on Biological Activity: Differentiation from 20-HETE in Fungal Differentiation Model

In the fungus Neurospora crassa, the biological effects of (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraene (AA) are distinct from its hydroxylated derivative, 20-HETE. While both compounds at 5 µM decreased vegetative spore formation in light (by 45% and 31%, respectively), their effects on sexual development were radically different [1]. GC-MS analysis revealed a fourfold increase in oleic acid content in cells treated with AA, an effect not seen with 20-HETE. Conversely, 20-HETE caused a greater increase in linoleic acid content [1].

Fungal differentiation: AA vs 20-HETE
Head-to-head
AA: 45% spore reduction, 4-fold oleic acid increase; 20-HETE: 31% reduction, no oleic acid change
Single hydroxylation drastically alters biological fingerprint
Neurospora crassa, 5 µM treatment
Fungal Biology Oxylipin Research Developmental Signaling

Commercially Available Purity and Handling Specifications for Consistent Experimental Results

For applications requiring high reproducibility and accuracy, such as analytical standard preparation or quantitative lipidomics, the purity and handling of (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraene are critical. Commercial offerings of AA from non-animal sources are available with a purity of ≥98.5% (GC) and a peroxide-free option is specifically offered to mitigate the compound's inherent oxidative instability . The peroxide-free formulation is obtained by silicic acid chromatography and stabilized with BHT, providing a defined, stable starting material .

Commercial purity & stabilization
Data to verify
Peroxide-free, BHT-stabilized, ≥98.5% GC purity available
Defined starting material reduces oxidation-related variability
Supplier specification; confirm lot-specific COA
Analytical Chemistry Procurement Specifications Assay Reproducibility

Optimal Application Scenarios for (5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraene in Research and Industrial Settings


Eicosanoid Pathway Analysis and Inflammation Research

Given its role as the primary substrate for COX and LOX enzymes [1], (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraene is indispensable for studying the biosynthesis and function of prostaglandins, thromboxanes, and leukotrienes. Its use is mandatory in assays designed to measure COX or LOX activity, evaluate the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs), or investigate the molecular mechanisms of inflammation. The inability of EPA or DHA to substitute for AA in these pathways [2] ensures that only AA will generate the relevant eicosanoid profile, making it the definitive reagent for this field.

Lipid Metabolism and Cell Signaling Studies with Stable Isotopes

For quantitative lipidomics and metabolic flux analysis, deuterated forms of (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraene, such as Arachidonic Acid-d8 or -d11, are essential internal standards . Their high isotopic purity (≥98-99%) and defined concentration, often supplied in deactivated glass ampules under argon, ensure accurate quantification of endogenous AA by GC- or LC-MS . This application directly stems from the need for a structurally identical but mass-shifted standard to correct for matrix effects and instrument variability, a requirement not met by other fatty acids.

Developmental and Nutritional Studies in Model Organisms

In animal models, particularly neonatal and knockout mouse studies, (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraene is a critical supplement to support normal growth and development. Research demonstrates that while DHA is essential for brain function, the combination of ARA and DHA is necessary for optimal body and brain growth [3]. The effect of ARA+EPA was weak compared to ARA+DHA [3]. This establishes a unique, non-interchangeable role for AA in nutritional formulations and developmental biology research, where it cannot be replaced by omega-3 fatty acids alone.

Cardiomyocyte and Vascular Biology Research Requiring Baseline Controls

In studies of cholesterol homeostasis and endothelial function, (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraene serves as a critical control and experimental agent. Its contrasting effects on cholesterol biosynthesis and efflux compared to DHA [4], and its lack of effect on endothelial NO bioavailability compared to EPA [5], make it an essential comparator for dissecting the specific mechanisms of omega-3 fatty acids. Researchers investigating the cardiovascular benefits of EPA or DHA must include AA-treated groups to establish a baseline and to differentiate omega-3-specific effects from general PUFA effects on cellular lipid metabolism and signaling.

Application
Selection Property
Validation Focus
Eicosanoid pathway studies
COX / LOX substrate specificity
Prostaglandin and leukotriene profile confirmation
Quantitative lipidomics & mass spectrometry
Peroxide-free, defined purity grade
Calibration accuracy and matrix-effect control
Developmental biology models
Non-animal source, high purity
Growth and development endpoint reproducibility
Cardiovascular & endothelial baseline studies
Defined double-bond geometry, oxidation control
Baseline control for omega-3 mechanism differentiation

Technical Documentation Hub

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